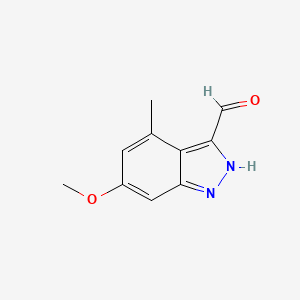

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde” is a chemical compound . It is a derivative of indazole, a heterocyclic compound that has a wide variety of medicinal applications .

Synthesis Analysis

The synthesis of indazoles, including derivatives like “6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde” is a derivative of the indazole structure, which is a bicyclic compound consisting of fused benzene and pyrazole rings .Chemical Reactions Analysis

Indazole derivatives are known to undergo a variety of chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Formation

6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde and related compounds have been extensively used in chemical synthesis. For instance, 1-Methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile electrophile, reacting regioselectively with various nucleophiles to provide 2,3,6-trisubstituted indole derivatives, including novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009). Similarly, 1-Hydroxy-6- and -5-nitroindole-3-carbaldehydes, prepared from 1-methoxy-6- and -5-nitroindole-3-carbaldehydes, have been used as synthetic intermediates for various phytoalexin analogs (Yamada et al., 2004).

Nonlinear Optical and Electronic Properties

Studies have explored the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds related to 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde. Beytur & Avinca (2021) investigated the electronic properties of newly synthesized compounds, revealing parameters like ionization potential, electron affinity, energy gap, and electrophilic index using DFT calculations, further comparing their UV-visible absorption spectra and excitation energies with experimental values (Beytur & Avinca, 2021).

Photophysical Properties

Fluorescent dyes based on compounds like 4-Methoxy-9-Methyl-9H-Carbazole-3-Carbaldehyde have been synthesized and evaluated for their photophysical properties. Umape et al. (2014) studied the solvent polarity effects on absorption, emission, and quantum yield of these styryl derivatives, also carrying out DFT and TD-DFT computations to analyze their structural, molecular, electronic, and photophysical parameters (Umape et al., 2014).

Biological Applications

In the realm of biology, compounds containing structures similar to 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde have been used in synthesizing novel compounds for potential antioxidant and antitumor activities. Hassanien et al. (2022) synthesized novel binary and fused compounds based on lawsone, a precursor, and assessed their antioxidant and antitumor activities (Hassanien et al., 2022).

Mecanismo De Acción

Target of Action

It’s known that indazole derivatives, which 6-methoxy-4-methyl-1h-indazole-3-carbaldehyde is a part of, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indazole derivatives are known to interact with their targets, causing various biological changes . More research is needed to determine the specific interactions of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde with its targets.

Biochemical Pathways

Indazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 190199, which could influence its bioavailability .

Result of Action

Indazole derivatives are known to have various biological activities, suggesting that 6-methoxy-4-methyl-1h-indazole-3-carbaldehyde may have similar effects .

Safety and Hazards

While specific safety and hazard information for “6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde” was not found, general safety measures for handling chemical compounds should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

Direcciones Futuras

The synthesis and study of indazole derivatives, including “6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde”, is a field of active research. Future directions could include the development of more efficient synthesis methods, exploration of new chemical reactions, and investigation of their biological activities and potential applications .

Propiedades

IUPAC Name |

6-methoxy-4-methyl-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-7(14-2)4-8-10(6)9(5-13)12-11-8/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFSGDOXFZUMML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NNC(=C12)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646481 |

Source

|

| Record name | 6-Methoxy-4-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885521-39-1 |

Source

|

| Record name | 6-Methoxy-4-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone](/img/structure/B1371803.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B1371805.png)

![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)

![N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1371810.png)

![[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol](/img/structure/B1371811.png)

![3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride](/img/structure/B1371814.png)